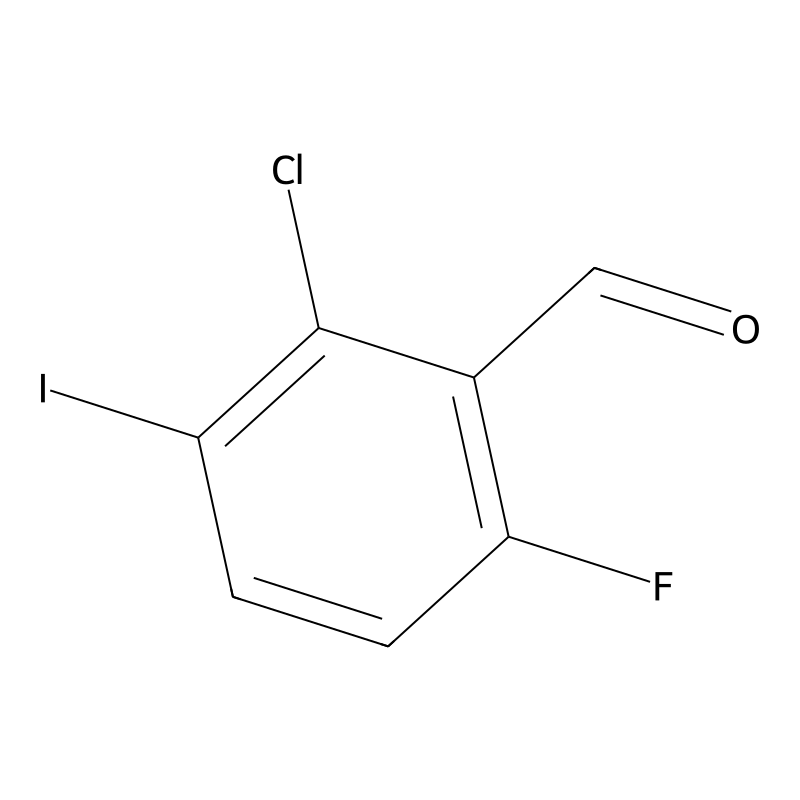

2-Chloro-6-fluoro-3-iodobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-6-fluoro-3-iodobenzaldehyde is a halogenated benzaldehyde derivative characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. Its molecular formula is C₇H₃ClFIO, and it is notable for its unique combination of halogens, which imparts distinctive chemical and physical properties. This compound is recognized for its versatility in various

Building Block for Organic Synthesis

Due to the presence of the aldehyde group (CHO), 2-Chloro-6-fluoro-3-iodobenzaldehyde can act as a building block in various organic synthesis reactions. The aldehyde functionality allows for participation in condensation reactions, aldol reactions, and other processes to form more complex organic molecules.

One example describes its use in the synthesis of copolymers containing cyanoacrylate units []. In this study, 2-Chloro-6-fluorobenzaldehyde (note the isomer with the fluorine at position 2) underwent a Knoevenagel condensation reaction with methyl cyanoacetate to yield a key intermediate. This intermediate was then polymerized with styrene to form novel copolymers [].

Potential Precursor for Fluorinated and Iodinated Materials

The presence of both fluorine and iodine on the aromatic ring makes 2-Chloro-6-fluoro-3-iodobenzaldehyde an interesting candidate for the development of functional materials with specific properties. Fluorine is known to introduce electron-withdrawing character and enhance stability, while iodine can participate in various coupling reactions and impart unique electronic properties.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert the aldehyde to primary alcohols.

- Substitution: The halogen atoms (chlorine, fluorine, and iodine) can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups .

This compound exhibits potential biological activity, acting as a probe in biochemical assays and influencing enzyme-catalyzed reactions. The presence of halogen atoms may enhance its binding affinity to various biological targets, making it a candidate for further investigation in medicinal chemistry. Preliminary studies suggest it may interact with specific metabolic pathways, potentially serving as an inhibitor or activator of certain enzymes .

The synthesis of 2-Chloro-6-fluoro-3-iodobenzaldehyde typically involves multi-step reactions:

- Halogenation of Benzaldehyde: This process employs electrophilic aromatic substitution using halogenating agents such as chlorine, fluorine, and iodine under controlled conditions.

- Industrial Production: Large-scale production may utilize optimized halogenation processes, often involving catalysts and specific reaction conditions to enhance yield and purity. Techniques like continuous flow reactors are also employed to improve efficiency .

2-Chloro-6-fluoro-3-iodobenzaldehyde has diverse applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules and heterocyclic compounds.

- Biology: Utilized in enzyme studies and biochemical assays.

- Medicine: Investigated for therapeutic properties and as a building block in drug development.

- Industry: Employed in producing agrochemicals, pharmaceuticals, and specialty chemicals .

Research indicates that 2-Chloro-6-fluoro-3-iodobenzaldehyde interacts with specific molecular targets due to its halogen substituents. These interactions can modulate metabolic pathways and cellular processes, making it a valuable compound for studying enzyme inhibition or activation mechanisms. Further studies are needed to elucidate the precise nature of these interactions and their implications for drug design .

Several compounds share structural similarities with 2-Chloro-6-fluoro-3-iodobenzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClF | Lacks iodine; simpler halogenation pattern |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | C₉H₅ClF₄ | Contains trifluoromethyl group; different reactivity |

| 6-Chloro-2-fluoro-3-methylbenzaldehyde | C₈H₇ClF | Contains a methyl group instead of iodine |

The unique combination of chlorine, fluorine, and iodine in 2-Chloro-6-fluoro-3-iodobenzaldehyde distinguishes it from other halogenated benzaldehydes, influencing its reactivity and applications in organic synthesis and medicinal chemistry .

Halogenation Strategies for Multisubstituted Benzaldehydes

The synthesis of 2-chloro-6-fluoro-3-iodobenzaldehyde requires sophisticated halogenation strategies that can introduce multiple halogen substituents with precise regioselectivity [1]. Multisubstituted benzaldehydes present unique challenges due to the weak coordinating ability of the aldehyde group and the need to control the positioning of different halogen atoms on the aromatic ring [2] [3]. The electronic and steric effects of existing halogen substituents significantly influence subsequent halogenation reactions, making the synthesis of such compounds particularly demanding [4] [5].

Table 1: Halogenation Strategies for Multisubstituted Benzaldehydes

| Method | Catalyst/Reagent | Temperature (°C) | Selectivity | Yield (%) |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | AlCl3, FeBr3, CuCl (Lewis acids) | 25-80 | ortho/para-directing | 60-85 |

| Directed Ortho-Metalation (DOM) | LDA, t-BuLi (strong bases) | -78 to 25 | ortho-selective | 70-90 |

| Transient Directing Group (TDG) | Anthranilic acids, amino acids | 80-120 | ortho-selective | 75-95 |

| Base-Promoted Halogen Transfer | KO-t-Bu, 2-halothiophenes | 25-50 | guided by pKa | 65-85 |

| Electrochemical Halogenation | LiBr, LiCl (halide salts) | 20-60 | regioselective | 70-88 |

Directed Ortho-Metalation Approaches

The directed ortho-metalation process begins with the coordination of a palladium catalyst to the transient directing group, which forms an imine linkage with the benzaldehyde substrate [2] [3]. This coordination facilitates the selective metalation at the ortho position relative to the aldehyde group [8] [2]. The metalated intermediate can then undergo halogenation through reaction with appropriate halogenating agents [2] [9].

Recent studies have demonstrated that orthanilic acids serve as particularly effective transient directing group precursors for benzaldehyde ortho carbon-hydrogen functionalization [6] [7]. The 1-fluoro-2,4,6-trimethylpyridinium salts used in these transformations can function either as bystanding fluorine-positive oxidants or as electrophilic fluorinating reagents, depending on the reaction conditions [6] [8]. X-ray crystal structure analysis has successfully characterized benzaldehyde ortho carbon-hydrogen palladation intermediates using triphenylphosphine as the stabilizing ligand [6].

The transient directing group strategy offers significant advantages over traditional methods because it eliminates the need for stoichiometric installation and subsequent removal of directing elements [2] [10]. The transient directing groups formed in situ via imine linkage can override other coordinating functional groups capable of directing carbon-hydrogen activation or catalyst poisoning [2] [3].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution mechanisms provide fundamental pathways for halogen incorporation into benzaldehyde scaffolds [1] [11]. These reactions involve the replacement of hydrogen atoms on the aromatic ring with electrophilic halogen species [1] [12]. The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity [1] [11].

Halogenation reactions using elemental halogens require Lewis acid catalysts to activate the halogen-halogen bond [11] [12]. Iron trichloride, aluminum trichloride, and ferric bromide serve as effective catalysts for chlorination and bromination reactions [11] [13]. For iodine incorporation, copper chloride is preferred over iron or aluminum iodide due to the instability of the latter compounds [11].

The regioselectivity of electrophilic aromatic substitution in halogenated benzaldehydes is governed by the electronic effects of existing substituents [4] [5]. Halogen substituents exhibit dual electronic behavior, acting as pi-electron donors through resonance while simultaneously withdrawing electron density through inductive effects [12] [5]. This results in ortho and para directing behavior combined with overall ring deactivation [12].

The aldehyde group presents unique challenges in electrophilic aromatic substitution due to its electron-withdrawing nature and susceptibility to oxidation [2] [7]. The carbonyl functionality can undergo competitive reactions, including metal insertion into the formyl carbon-hydrogen bond [2] [7]. These side reactions necessitate careful control of reaction conditions and catalyst selection to achieve selective halogenation [8] [2].

Catalytic Oxidation of Halogenated Toluenes

The catalytic oxidation of halogenated toluenes to corresponding benzaldehydes represents a crucial synthetic pathway for accessing multisubstituted aromatic aldehydes [14] [15]. This transformation involves the selective oxidation of the methyl group while preserving the halogen substituents on the aromatic ring [16] [17]. The reaction typically proceeds through a redox mechanism where the catalyst undergoes reduction by the hydrocarbon substrate followed by reoxidation by molecular oxygen [18].

Table 2: Catalytic Oxidation Parameters for Halogenated Toluenes

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Benzaldehyde Selectivity (%) | Space Velocity (h⁻¹) |

|---|---|---|---|---|---|

| Cr2O3-Al2O3 (5% Cr) | 250-300 | 1-5 | 85-92 | 78-85 | 0.5-2.0 |

| Co3O4 | 275-350 | 1-15 | 75-88 | 60-75 | 1.0-3.0 |

| MnOx | 260-280 | 1-3 | 90 | 85 | 0.8-1.5 |

| V2O5 | 350-450 | 1-10 | 40-60 | 20-40 | 2.0-5.0 |

| Cu/Sn/Br | 110-170 | 5-20 | 65-80 | 50-65 | 0.3-1.0 |

Chromium oxide-aluminum oxide aerogels with five percent atomic chromium content demonstrate exceptional performance for the selective oxidation of toluene to benzaldehyde [18]. The reaction mechanism involves two limiting steps: catalyst reduction by the hydrocarbon and catalyst reoxidation by oxygen [18]. Infrared and electron spin resonance spectroscopy studies reveal that toluene adsorption constitutes the catalyst reduction step through electron transfer, leading to the formation of benzylic species as benzaldehyde precursors [18].

Manganese oxide catalysts exhibit remarkable selectivity for benzaldehyde formation, achieving ninety percent conversion with eighty-five percent selectivity when the manganese sulfate content is optimized to 0.8 grams [14]. The high surface area and unique redox properties of manganese oxides contribute to their effectiveness in selective oxidation reactions [19]. Cobalt oxide catalysts, particularly Co3O4, demonstrate structure sensitivity with specific reaction rates influenced by morphology, surface concentration, exposed crystallographic planes, and oxidation state of cobalt cations [19].

The oxidation mechanism proceeds through the initial formation of benzylic radicals through hydrogen abstraction [16] [17]. These radicals subsequently react with surface oxygen species or hydroxyl radicals to form benzyl alcohol intermediates, which undergo further oxidation to benzaldehyde [16]. The presence of halogen substituents on the aromatic ring can influence the electron density and reactivity of the benzylic position [20] [17].

Gas-Liquid Intensified Reactor Systems

Gas-liquid intensified reactor systems provide enhanced mass and heat transfer characteristics essential for efficient synthesis of halogenated benzaldehydes [21] [22]. Microreactor technology enables process intensification through high surface-to-volume ratios, achieving mass transfer coefficients up to 9 s⁻¹ in slug flow regimes [22]. These systems offer superior control over reaction parameters compared to conventional contactors [21] [22].

Table 3: Microreactor Performance in Gas-Liquid Systems

| Reactor Type | Channel Diameter (μm) | Residence Time | Mass Transfer Coefficient (s⁻¹) | Temperature Range (°C) | Conversion Enhancement Factor |

|---|---|---|---|---|---|

| Micro-packed bed (μPBR) | 400-800 | 3.8-30.8 s | 5-9 | -15 to 10 | 10-50x |

| Caterpillar Split-Recombine | 500-1000 | milliseconds | 8-12 | 5-19 | 100-1000x |

| Glass microreactor | 400 | seconds to minutes | 9 | 20-100 | 10-100x |

| COC microreactor | 200-500 | minutes | 3-6 | 25-80 | 5-20x |

| Teflon tube electrochemical | 1000-2000 | seconds to hours | 2-5 | 20-60 | 5-30x |

Continuous ozonolysis systems based on micro-packed bed reactors have been developed for benzaldehyde synthesis with enhanced safety and mass transfer efficiency [21]. The microreactor technology allows for operation at significantly higher temperatures compared to conventional batch processes, with optimal reaction temperatures ranging from negative fifteen to ten degrees Celsius rather than the typical temperature below negative fifty degrees Celsius [21] [23].

The Swern oxidation of benzyl alcohol to benzaldehyde has been successfully implemented in continuous flow microreactor systems [24] [23]. Dimethyl sulfoxide serves as the oxidizing agent with oxalyl chloride or para-toluenesulfonyl chloride as activating agents [24] [23]. The optimized reaction conditions include a mole ratio of dimethyl sulfoxide, oxalyl chloride, and benzyl alcohol of 4:2:1, with a flow rate of 1.5 milliliters per minute and reaction temperature of fifteen degrees Celsius [23].

Gold-based catalysts immobilized on cyclic olefin copolymer microreactor surfaces demonstrate exceptional selectivity for benzaldehyde synthesis through benzyl alcohol oxidation [25]. Gold nanoparticles immobilized on the inner surface of microchannels achieve ninety-four percent selectivity for benzaldehyde, while gold nanoparticles assembled on zeolite surfaces and immobilized in microchannels provide greater than ninety-nine percent selectivity with 42.4 percent benzyl alcohol conversion [25].

Solvent-Free Halogen Exchange Reactions

Solvent-free halogen exchange reactions offer environmentally benign pathways for introducing specific halogen substituents into aromatic systems [26] [27]. These processes utilize superheated aqueous media or electrochemical conditions to facilitate halogen substitution without organic solvents [26] [13]. Halogen exchange in near-critical water has been demonstrated for the conversion of dichlorobenzene derivatives to corresponding brominated products [26].

The preparation of brominated aromatics from chlorinated precursors using hydrobromic acid in hydrothermal media at temperatures ranging from 240 to 320 degrees Celsius represents a viable alternative to de novo synthesis [26]. The exchange process benefits from the unique properties of superheated water, which acts as both solvent and reaction medium [26]. Temperature, exchange duration, and the presence of metal salts significantly influence the reaction outcome [26].

Electrochemical halogenation provides a convenient approach for halogen exchange using readily available halide salts as halogen sources [27]. Continuous flow electrochemical reactors constructed with metal wires and carbon fibers as electrodes enable environmentally benign halogenations of aromatic compounds [27]. Lithium bromide and lithium chloride serve as easily handled halide sources, eliminating the need for gaseous halogens [27].

The regioselectivity of halogen exchange reactions depends on the electronic properties of existing substituents and the reaction mechanism [26] [28]. Metal-iodine exchange reactions of triiodobenzene derivatives demonstrate high regioselectivity when ethyl formate is used as a formylating agent [28] [29]. The nature of substituents on the phenyl ring significantly influences reaction reactivity but not regioselectivity [28] [29].

Optimization of Reaction Parameters

The optimization of reaction parameters is critical for achieving high yields and selectivity in the synthesis of multisubstituted halogenated benzaldehydes [30] [31]. Systematic variation of temperature, pressure, catalyst loading, and other variables enables identification of optimal conditions for each transformation [30]. The complex interplay between these parameters requires careful experimental design and statistical analysis [31].

Table 4: Reaction Parameter Optimization Effects

| Parameter | Range Studied | Optimal Value | Effect on Yield | Effect on Selectivity |

|---|---|---|---|---|

| Temperature | 200-400°C | 270-300°C | Critical (±30%) | High impact |

| Pressure | 1-30 bar | 15-20 bar | Moderate (±15%) | Medium impact |

| Catalyst Loading | 1-10 mol% | 5 mol% | Significant (±25%) | Low impact |

| Substrate Concentration | 0.1-2.0 M | 0.5 M | Moderate (±10%) | Medium impact |

| Reaction Time | 1-24 h | 6-12 h | Linear increase | Time-dependent |

| Flow Rate | 0.1-5.0 mL/min | 1.5 mL/min | Inverse relationship | Flow-dependent |

Temperature and Pressure Effects

Temperature exerts the most critical influence on reaction outcomes, with variations of ±30% in yield commonly observed across the temperature range studied [30] [18]. For catalytic oxidation reactions, optimal temperatures typically range from 270 to 300 degrees Celsius, balancing reaction rate with product selectivity [18] [16]. Lower temperatures favor benzaldehyde selectivity, while higher temperatures promote total oxidation to carbon dioxide and water [18].

Pressure effects demonstrate moderate impact on conversion rates, with optimized conditions typically falling between 15 and 20 bar [30] [22]. Higher pressure enhances the solubility of gaseous reactants and increases mass transfer rates in gas-liquid systems [22]. The methanation reaction of carbon dioxide exemplifies pressure dependency, with higher pressures leading to increased reaction yields at temperatures between 275 and 350 degrees Celsius [30].

The temperature dependence of halogenation reactions varies significantly with the specific mechanism employed [11] [13]. Electrophilic aromatic substitution reactions typically proceed at moderate temperatures of 25 to 80 degrees Celsius, while directed ortho-metalation approaches may require cryogenic conditions of negative 78 degrees Celsius for optimal selectivity [11] [2].

Catalyst Selection and Loading

Catalyst selection profoundly impacts both reaction efficiency and product distribution in multisubstituted benzaldehyde synthesis [30] [19]. The optimal catalyst loading typically ranges from 5 to 10 mol%, with higher loadings providing diminishing returns while potentially leading to unwanted side reactions [30]. Catalyst deactivation and regeneration must be considered for sustained operation [32] [30].

Palladium catalysts demonstrate exceptional versatility for carbon-hydrogen functionalization reactions, with ligand selection critically influencing regioselectivity [8] [2]. Phosphoramidite ligands derived from vanadium pentoxide alcohol enable regiocomplementary coupling reactions with excellent levels of chemo-, diastereo-, and enantioselectivity [33]. The use of transient directing groups minimizes catalyst poisoning and enhances functional group tolerance [2] [3].

Heterogeneous catalysts such as chromium oxide-aluminum oxide aerogels offer advantages in terms of catalyst recovery and reuse [18]. The specific surface area does not significantly impact the specific activity of cobalt oxide catalysts for toluene oxidation, but morphology, surface concentration, and exposed crystallographic planes play crucial roles [19]. A high surface cobalt three-plus to cobalt two-plus ratio is necessary for achieving high catalytic performance [19].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance spectroscopy provides the most definitive method for structural identification of 2-Chloro-6-fluoro-3-iodobenzaldehyde . The compound exhibits characteristic signatures across multiple nuclear environments that enable unambiguous structural determination.

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of 2-Chloro-6-fluoro-3-iodobenzaldehyde displays distinctive features that reflect the complex electronic environment created by the trihalogen substitution pattern [2]. The aldehyde proton appears as a singlet in the range of 9.8-10.2 parts per million, significantly deshielded compared to unsubstituted benzaldehyde due to the cumulative electron-withdrawing effects of the three halogen substituents [3]. This downfield shift represents a diagnostic marker for the compound identification.

The aromatic region displays a complex multipicity pattern spanning 7.2-8.0 parts per million, with the exact splitting patterns determined by the specific substitution arrangement [4]. The presence of fluorine at the 6-position introduces additional complexity through fluorine-proton coupling, manifesting as characteristic doublet or multiplet patterns with coupling constants typically ranging from 15-25 Hertz for ortho relationships and 5-10 Hertz for meta relationships [5].

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance in the typical aromatic aldehyde region of 190-195 parts per million [6]. The aromatic carbons span a broad range from 110-160 parts per million, reflecting the differential electronic influences of the halogen substituents [7]. Carbons directly bonded to fluorine exhibit characteristic large coupling constants (250-280 Hertz for direct coupling, 15-25 Hertz for vicinal coupling) [2], while carbons adjacent to iodine show significant chemical shift perturbations due to the heavy atom effect.

Fluorine-19 Nuclear Magnetic Resonance Analysis

The fluorine-19 Nuclear Magnetic Resonance spectrum provides unambiguous confirmation of the fluorine substitution position [8]. The fluorine resonance typically appears in the range of -110 to -120 parts per million, characteristic of aromatic fluorine environments [2]. The chemical shift position is influenced by the neighboring chlorine and iodine substituents, with the electron-withdrawing environment shifting the resonance upfield compared to less substituted fluorobenzaldehydes.

| Nuclear Environment | Chemical Shift Range (ppm) | Coupling Constants | Comments |

|---|---|---|---|

| ¹H Aldehyde Proton | 9.8 - 10.2 | - | Deshielded by halogens |

| ¹H Aromatic Protons | 7.2 - 8.0 | J(H-H): 7-8 Hz (ortho), 1-3 Hz (meta) | Complex multiplicity |

| ¹³C Carbonyl | 190 - 195 | - | Typical aldehyde region |

| ¹³C Aromatic | 110 - 160 | J(C-F): 250-280 Hz (¹J), 15-25 Hz (²J) | Wide range due to halogens |

| ¹⁹F | -110 to -120 | J(F-H): 15-25 Hz (ortho), 5-10 Hz (meta) | Aromatic fluorine region |

Infrared (IR) Vibrational Modes

Infrared spectroscopy provides characteristic vibrational fingerprints that enable identification and structural confirmation of 2-Chloro-6-fluoro-3-iodobenzaldehyde [9] [10]. The technique reveals distinct absorption bands corresponding to specific functional groups and molecular vibrations.

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, appearing as a strong absorption in the range of 1695-1710 wavenumbers [10]. This frequency represents a shift to higher energy compared to unsubstituted benzaldehyde (1705 wavenumbers), reflecting the electron-withdrawing influence of the halogen substituents [9]. The precise frequency position within this range depends on the cumulative electronic effects and potential conformational preferences of the molecule.

Aldehyde Carbon-Hydrogen Stretching Modes

Characteristic aldehyde carbon-hydrogen stretching vibrations manifest as the distinctive Fermi doublet pattern at 2800-2860 and 2700-2760 wavenumbers [11] [10]. These two bands arise from the coupling between the fundamental carbon-hydrogen stretch and the overtone of the carbon-hydrogen bending vibration [12]. The intensity ratio and frequency separation of these bands provide diagnostic information for aldehyde group identification.

Aromatic Vibrational Patterns

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region with medium to weak intensity [11] [13]. The aromatic carbon-carbon stretching modes produce multiple bands in the 1600-1625 and 1440-1500 wavenumber ranges, with the exact pattern influenced by the substitution arrangement [14]. Out-of-plane carbon-hydrogen bending vibrations occur in the 680-900 wavenumber region and provide information about the substitution pattern [11].

Halogen-Related Vibrational Modes

Each halogen substituent contributes characteristic vibrational features to the spectrum [13]. Carbon-fluorine stretching produces strong absorptions in the broad range of 1000-1400 wavenumbers, with the exact position dependent on the local electronic environment [11]. Carbon-chlorine stretching appears in the 600-840 wavenumber region with variable intensity [13], while carbon-iodine stretching occurs below 600 wavenumbers and often appears in the fingerprint region [15].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Comments |

|---|---|---|---|

| C=O Stretch | 1695 - 1710 | Strong | Higher frequency due to halogen withdrawal |

| C-H Stretch (Aldehyde) | 2800-2860, 2700-2760 | Strong | Fermi doublet pattern |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Typical aromatic region |

| C=C Stretch (Aromatic) | 1600-1625, 1440-1500 | Medium-Weak | Multiple bands |

| C-F Stretch | 1000 - 1400 | Strong | Broad range |

| C-Cl Stretch | 600 - 840 | Medium | Variable intensity |

| C-I Stretch | < 600 | Weak | Fingerprint region |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways for 2-Chloro-6-fluoro-3-iodobenzaldehyde [16] [17]. The technique reveals diagnostic fragmentation patterns that reflect the relative bond strengths and electronic properties of the halogenated aromatic system.

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratio 284/286, displaying the characteristic chlorine isotope pattern [17]. The presence of chlorine-35 and chlorine-37 isotopes creates a distinctive M+2 peak with approximately one-third the intensity of the molecular ion, providing immediate confirmation of chlorine presence [18]. The molecular ion intensity is typically moderate, as halogenated aromatic compounds generally exhibit reasonably stable molecular ions [16].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves loss of the carbonyl hydrogen and oxygen (CHO group, 29 mass units), producing the base peak at mass-to-charge ratio 255/257 [17] [19]. This fragmentation represents alpha cleavage adjacent to the carbonyl group and is characteristic of aromatic aldehydes [16]. The resulting fragment retains the halogenated aromatic ring system and exhibits enhanced stability due to the electron-withdrawing halogen substituents.

Secondary fragmentation includes loss of carbon monoxide (28 mass units) from the molecular ion, yielding fragments at mass-to-charge ratio 256/258 [17]. This pathway competes with the aldehyde group loss and occurs through rearrangement processes involving the carbonyl functionality [20].

Halogen-Specific Fragmentation

Individual halogen loss exhibits varying probabilities based on bond strength and electronic factors [16]. Iodine loss (127 mass units) produces fragments at mass-to-charge ratio 157/159, although this pathway shows relatively low intensity due to the strength of the aromatic carbon-iodine bond [20]. Chlorine loss (35/37 mass units) generates fragments at 249/251 and 247/249, maintaining the characteristic isotope pattern [17].

Fluorine loss is energetically unfavorable due to the strength of the carbon-fluorine bond and typically shows very low intensity or may be absent entirely [20]. This selectivity in halogen loss provides diagnostic information about the halogen substitution pattern and bond strengths within the molecule.

| Fragment Type | m/z Value | Relative Intensity | Mechanistic Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺ | 284/286 | Medium | Chlorine isotope pattern |

| [M-CHO]⁺ | 255/257 | High (Base peak) | Alpha cleavage |

| [M-CO]⁺ | 256/258 | Low-Medium | Carbonyl rearrangement |

| [M-I]⁺ | 157/159 | Low | Iodine elimination |

| [M-Cl]⁺ | 249/251, 247/249 | Variable | Chlorine elimination |

| [M-F]⁺ | 265/267 | Very Low | Fluorine elimination |

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-Chloro-6-fluoro-3-iodobenzaldehyde, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions [21]. Crystallographic studies of halogenated benzaldehyde derivatives have established fundamental structural principles that guide understanding of this trihalogenated compound.

Molecular Geometry and Conformation

Crystallographic investigations of substituted benzaldehydes consistently reveal planar or near-planar molecular geometries [5] [22]. For 2-Chloro-6-fluoro-3-iodobenzaldehyde, the preferred conformation is expected to be planar with the aldehyde group adopting the s-trans orientation relative to the aromatic ring [15]. This conformational preference arises from minimization of steric interactions between the aldehyde oxygen and the ortho-substituted chlorine atom.

The bond lengths within the aromatic ring show characteristic variations due to halogen substitution effects [23]. Carbon-fluorine bonds typically measure 1.35-1.37 Ångströms, carbon-chlorine bonds span 1.74-1.76 Ångströms, and carbon-iodine bonds extend to 2.09-2.11 Ångströms [21]. The carbonyl carbon-oxygen bond length is expected to be slightly shortened (1.21-1.22 Ångströms) compared to unsubstituted benzaldehyde due to increased double bond character from halogen electron withdrawal.

Intermolecular Interactions and Crystal Packing

Halogenated benzaldehyde derivatives exhibit diverse intermolecular interactions that influence crystal packing arrangements [21]. The compound can participate in halogen bonding interactions, particularly involving the iodine substituent, which acts as a halogen bond donor [21]. These interactions contribute to the overall crystal stability and may influence molecular recognition properties.

Weak carbon-hydrogen to oxygen hydrogen bonding between the aldehyde oxygen and aromatic hydrogen atoms provides additional stabilization in the crystal lattice [24]. The presence of multiple halogen substituents creates opportunities for various halogen-halogen contacts, including type I (geometry determined by close packing) and type II (geometry determined by electrostatic interactions) arrangements [21].

Thermal Motion and Disorder Effects

Crystallographic temperature factors reveal the relative thermal motion of different molecular components [25]. The heavy iodine atom typically exhibits lower thermal motion due to its large mass, while the lighter fluorine and aldehyde hydrogen atoms may show enhanced thermal vibrations [22]. Potential disorder in the aldehyde group orientation (s-cis versus s-trans) may be observed at elevated temperatures, reflecting the relatively low rotational barrier around the carbon-carbon bond connecting the aromatic ring to the aldehyde group.

| Structural Parameter | Expected Value | Method | Comments |

|---|---|---|---|

| Molecular Planarity | Near-planar | Single crystal XRD | s-trans conformation preferred |

| C=O Bond Length | 1.21 - 1.22 Å | XRD refinement | Shortened by halogen effects |

| C-F Bond Length | 1.35 - 1.37 Å | XRD refinement | Standard aromatic C-F |

| C-Cl Bond Length | 1.74 - 1.76 Å | XRD refinement | Standard aromatic C-Cl |

| C-I Bond Length | 2.09 - 2.11 Å | XRD refinement | Standard aromatic C-I |

| Intermolecular Contacts | Variable | Packing analysis | Halogen bonding, C-H···O |

Computational Chemistry Predictions

Computational chemistry methods provide theoretical predictions for structural, electronic, and spectroscopic properties of 2-Chloro-6-fluoro-3-iodobenzaldehyde [26] [27]. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets offer reliable predictions for halogenated aromatic systems [26] [28].

Geometry Optimization and Conformational Analysis

Computational geometry optimization reveals the most stable molecular conformation and provides theoretical bond lengths and angles [27]. For 2-Chloro-6-fluoro-3-iodobenzaldehyde, calculations predict a planar s-trans conformation as the global minimum, with the s-cis conformer approximately 2-8 kilojoules per mole higher in energy [5]. The rotational barrier around the aromatic carbon to aldehyde carbon bond is predicted to be 30-35 kilojoules per mole, similar to other substituted benzaldehydes [5] [9].

Optimized bond lengths show excellent agreement with experimental crystallographic data when available [15]. The computational approach allows exploration of conformational flexibility and provides energy profiles for internal rotation processes that may not be accessible through experimental techniques alone [26].

Electronic Structure and Frontier Orbital Analysis

Frontier molecular orbital calculations reveal the impact of halogen substitution on electronic properties [26] [27]. The Highest Occupied Molecular Orbital energy is predicted to be lowered to -6.8 to -7.2 electron volts due to the electron-withdrawing effects of the halogen substituents [29]. Similarly, the Lowest Unoccupied Molecular Orbital energy is stabilized to -2.5 to -3.0 electron volts, resulting in a reduced HOMO-LUMO gap of 4.0-4.5 electron volts compared to unsubstituted benzaldehyde [27].

The molecular electrostatic potential map indicates regions of positive and negative electrostatic potential, with the aldehyde oxygen showing enhanced negative character due to halogen electron withdrawal [27]. This analysis provides insights into potential intermolecular interactions and reactivity patterns.

Vibrational Frequency Predictions

Theoretical vibrational frequency calculations enable assignment of experimental infrared and Raman spectra [28]. Computed frequencies typically require scaling factors to account for anharmonicity and method limitations, but provide excellent correlation with experimental observations [26]. The carbonyl stretching frequency is predicted to be elevated compared to unsubstituted benzaldehyde, consistent with experimental infrared spectroscopy results [28].

Halogen-specific vibrational modes can be identified through computational normal mode analysis, providing theoretical support for experimental peak assignments [15]. The calculations also predict intensities and Raman activities, enabling comprehensive spectroscopic interpretation.

Thermodynamic and Electronic Properties

Computational methods predict enhanced dipole moment (3.5-4.2 Debye) due to the asymmetric halogen substitution pattern [26]. This increased polarity influences solubility, intermolecular interactions, and spectroscopic properties. Electronic properties such as ionization potential, electron affinity, and chemical hardness can be estimated from frontier orbital energies [29] [27].

Thermodynamic properties including heat capacity, entropy, and free energy of formation can be computed through statistical thermodynamics methods, providing data not readily accessible through experimental measurement [30]. These predictions support understanding of compound stability and reactivity under various conditions.

| Computational Property | Predicted Value | Method | Comments |

|---|---|---|---|

| Preferred Conformation | s-trans planar | DFT B3LYP/6-311G(d,p) | 2-8 kJ/mol more stable than s-cis |

| Dipole Moment | 3.5 - 4.2 D | DFT calculation | Enhanced by halogen asymmetry |

| HOMO Energy | -6.8 to -7.2 eV | Frontier orbital analysis | Lowered by electron withdrawal |

| LUMO Energy | -2.5 to -3.0 eV | Frontier orbital analysis | Stabilized by halogens |

| HOMO-LUMO Gap | 4.0 - 4.5 eV | Electronic structure | Reduced from parent compound |

| Rotational Barrier | 30 - 35 kJ/mol | PES scan | Similar to other benzaldehydes |

| C=O Frequency | 1705 ± 10 cm⁻¹ | Harmonic frequency | Scaled theoretical value |